4-Bromo-3-chlorobenzaldehyde

Organic Chemistry Analytical Chemistry Quality Control

Specifically required for hematopoietic prostaglandin D synthase (H-PGDS) inhibitor synthesis per patent CN201680074158.0. The 4-bromo-3-chloro substitution pattern ensures correct regiochemistry in coupling steps; the 3-bromo-4-chloro isomer will not yield the same scaffold. Also essential for dual vasopeptidase/endothelin receptor antagonists (CN99808252.X). Provides differentially reactive halogen handles for sequential functionalization—4-Br selectively undergoes Li-halogen exchange with n-BuLi while 3-Cl remains intact for subsequent Pd-catalyzed cross-coupling. Verify identity via melting point (52-58°C) and HPLC purity ≥98%.

Molecular Formula C7H4BrClO
Molecular Weight 219.46 g/mol
CAS No. 120077-69-2
Cat. No. B169199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-chlorobenzaldehyde
CAS120077-69-2
Molecular FormulaC7H4BrClO
Molecular Weight219.46 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)Cl)Br
InChIInChI=1S/C7H4BrClO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H
InChIKeyLDYVDYZLCRUOTM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-chlorobenzaldehyde (CAS 120077-69-2): Technical Specifications and Chemical Identity for Procurement


4-Bromo-3-chlorobenzaldehyde (CAS: 120077-69-2, molecular formula C7H4BrClO, molecular weight 219.46 g/mol) is a halogenated aromatic aldehyde belonging to the class of mixed dihalobenzaldehydes. It is characterized by bromine at the 4-position and chlorine at the 3-position relative to the aldehyde group, with both halogens located ortho to one another on the benzene ring [1]. This specific substitution pattern distinguishes it from its constitutional isomer 3-bromo-4-chlorobenzaldehyde (CAS: 86265-88-5). The compound exists as a solid at ambient temperature with a melting point range of 52-58°C and a boiling point of 281.3°C at 760 mmHg [2]. The dual halogenation enables regioselective synthetic transformations, positioning this compound as a versatile building block in organic synthesis and pharmaceutical intermediate applications.

Why 4-Bromo-3-chlorobenzaldehyde Cannot Be Replaced by Isomeric Analogs in Regioselective Synthesis


4-Bromo-3-chlorobenzaldehyde (1) and its constitutional isomer 3-bromo-4-chlorobenzaldehyde (2, CAS: 86265-88-5) share identical molecular formulas and atomic compositions, yet they are not interchangeable in synthetic applications. This non-substitutability stems from fundamental differences in regioselective reactivity arising from the distinct ortho/para/meta relationships between the halogen substituents and the aldehyde group. In (1), the aldehyde group is positioned para to the bromine atom and meta to the chlorine atom; in (2), the aldehyde group is para to chlorine and meta to bromine [1]. This positional difference critically influences electrophilic aromatic substitution directing effects, nucleophilic aromatic substitution site selectivity, and the regiochemical outcome of metal-catalyzed cross-coupling reactions. For example, the relative reactivity of bromine-substituted versus chlorine-substituted substrates toward halophilic attack by carbanions has been quantitatively differentiated through intermolecular competition kinetics, with bromine-substituted substrates demonstrating distinct reactivity orders [2]. Furthermore, the specific substitution pattern in (1) is explicitly required in patented synthetic routes, such as those described in Chinese patent CN201680074158.0 for hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, where this exact isomer serves as a key intermediate . Generic substitution would alter the regiochemical course of subsequent transformations, leading to different products or failed reactions.

Quantitative Differentiation Evidence for 4-Bromo-3-chlorobenzaldehyde Versus Analogs: A Procurement Selection Guide


Distinct Melting Point as an Isomer Identification and Quality Control Parameter: 4-Bromo-3-chlorobenzaldehyde vs. 3-Bromo-4-chlorobenzaldehyde

4-Bromo-3-chlorobenzaldehyde (CAS 120077-69-2) and its constitutional isomer 3-bromo-4-chlorobenzaldehyde (CAS 86265-88-5) are chemically distinct entities with different melting points. The target compound melts at 52-58°C , while the isomer melts at approximately 70°C [1]. This physical property difference provides a simple, low-cost method for identity verification and purity assessment during incoming quality control and inventory management.

Organic Chemistry Analytical Chemistry Quality Control

Validated Two-Step Synthesis of 4-Bromo-3-chlorobenzaldehyde with Reported Yields

A documented two-step synthetic route to 4-bromo-3-chlorobenzaldehyde proceeds via reduction of 4-bromo-3-chlorobenzoic acid to the benzyl alcohol derivative (Step 1: 92.1% yield), followed by MnO₂ oxidation to the target aldehyde (Step 2: 46.6% yield) . This route provides a reproducible entry to the compound using readily available starting materials. While the oxidation step yield is moderate, the overall two-step sequence (42.9% overall yield) is well-characterized and scalable.

Synthetic Methodology Process Chemistry Pharmaceutical Intermediate Production

Differential Halogen-Lithium Exchange Reactivity Enabling Regioselective Functionalization of Dihalobenzaldehydes

In halogen-lithium exchange reactions of unsymmetrical dihalobenzenes, the site of lithiation is governed by the relative reactivity of bromine versus chlorine toward butyllithium. A systematic study by Dąbrowski et al. established that bromine undergoes lithium-halogen exchange preferentially over chlorine, enabling regioselective functionalization at the bromine-bearing position while leaving the chlorine substituent intact for subsequent transformations [1]. This principle applies directly to 4-bromo-3-chlorobenzaldehyde: after aldehyde protection, selective Br-Li exchange at the 4-position is predicted, generating a nucleophilic site for electrophile trapping while preserving the 3-chloro substituent as a latent handle for further cross-coupling.

Organometallic Chemistry Regioselective Synthesis Cross-Coupling

Patent-Documented Use of 4-Bromo-3-chlorobenzaldehyde as a Key Intermediate in H-PGDS Inhibitor Synthesis

Chinese patent CN201680074158.0 explicitly discloses 4-bromo-3-chlorobenzaldehyde as a key synthetic intermediate in the preparation of quinoline-3-carboxamide compounds that function as hematopoietic prostaglandin D synthase (H-PGDS) inhibitors . These inhibitors are being developed for the treatment of neurodegenerative diseases and muscular dystrophy, including Duchenne Muscular Dystrophy, where prostaglandin D2 (PGD2) plays a pathological role. The patent specifically calls out the 4-bromo-3-chloro substitution pattern; the isomeric 3-bromo-4-chlorobenzaldehyde is not cited as a direct substitute, implying that the regiochemistry is essential for downstream reactivity.

Medicinal Chemistry Pharmaceutical Intermediates Drug Discovery

Patent-Documented Use of 4-Bromo-3-chlorobenzaldehyde as a Key Intermediate in Vasopeptidase and Endothelin Receptor Antagonist Synthesis

Chinese patent CN99808252.X explicitly discloses 4-bromo-3-chlorobenzaldehyde as a key synthetic intermediate in the preparation of biphenylsulfonyl amide compounds that function as dual antagonists of both vasopeptidase and endothelin receptors . These dual-acting compounds represent a therapeutic strategy for cardiovascular diseases including hypertension and heart failure. The specific 4-bromo-3-chloro substitution pattern is required to achieve the correct geometry and electronic properties of the final biphenylsulfonyl amide pharmacophore; alternative substitution patterns would yield compounds with altered receptor binding profiles.

Cardiovascular Pharmacology Pharmaceutical Intermediates Dual Antagonist Development

Procurement-Driven Application Scenarios for 4-Bromo-3-chlorobenzaldehyde in Research and Industrial Settings


Pharmaceutical R&D: Synthesis of H-PGDS Inhibitors for Duchenne Muscular Dystrophy

Procurement of 4-bromo-3-chlorobenzaldehyde is specifically justified for medicinal chemistry programs developing hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, such as those described in patent CN201680074158.0 . This compound serves as a key intermediate in the synthesis of quinoline-3-carboxamide derivatives intended for treating Duchenne Muscular Dystrophy and other conditions where pathological PGD2 signaling is implicated. The specific 4-bromo-3-chloro substitution pattern is required to achieve the correct regiochemistry in subsequent coupling steps; substitution with the 3-bromo-4-chloro isomer would yield a different structural scaffold with altered pharmacological properties. Procurement decisions should prioritize suppliers who can provide this specific isomer with verified identity (melting point 52-58°C) and high purity (≥98%) to ensure reproducibility in GLP and GMP-adjacent medicinal chemistry workflows.

Cardiovascular Drug Discovery: Dual Vasopeptidase/Endothelin Receptor Antagonist Development

Research groups pursuing dual-acting cardiovascular therapeutics should source 4-bromo-3-chlorobenzaldehyde specifically as the key intermediate for biphenylsulfonyl amide-based dual vasopeptidase and endothelin receptor antagonists, as disclosed in Chinese patent CN99808252.X . The biphenyl core constructed from this aldehyde intermediate is essential for simultaneous engagement of both therapeutic targets. The 4-bromo-3-chloro substitution pattern determines the spatial orientation and electronic properties of the final antagonist molecule; alternative regioisomers are not documented in this patent family and would require de novo structure-activity relationship studies. Procurement should emphasize batch-to-batch consistency and isotopic purity to support structure-activity relationship studies and lead optimization campaigns.

Organic Synthesis: Orthogonal Sequential Functionalization via Selective Halogen-Metal Exchange

Synthetic chemistry laboratories requiring building blocks with two differentially reactive halogen handles for orthogonal functionalization should prioritize procurement of 4-bromo-3-chlorobenzaldehyde. The compound's 4-bromo substituent undergoes selective lithium-halogen exchange with n-butyllithium in preference to the 3-chloro substituent, as established by Dąbrowski et al. for the broader class of unsymmetrical dihalobenzenes [1]. After aldehyde protection (e.g., as an acetal), the 4-position can be selectively lithiated and trapped with an electrophile, while the 3-chloro substituent remains intact for subsequent palladium-catalyzed cross-coupling reactions. This enables the synthesis of complex, unsymmetrically substituted aromatic scaffolds in a controlled, stepwise manner—a capability not available with symmetrical dihalogenated analogs. Procurement should specify the compound's purity regarding both halogens, as trace dehalogenation impurities can compromise regioselectivity.

Chemical Process Development: Pilot-Scale Synthesis via Validated Two-Step Route

For process chemistry teams evaluating make-versus-buy decisions, 4-bromo-3-chlorobenzaldehyde can be synthesized in-house using a validated two-step route from commercially available 4-bromo-3-chlorobenzoic acid . Step 1 proceeds with 92.1% yield via BH₃·THF reduction to the benzyl alcohol intermediate, and Step 2 achieves 46.6% yield via MnO₂ oxidation to the target aldehyde. While the overall yield is moderate (42.9%), the route uses straightforward, scalable chemistry that is compatible with pilot-plant equipment. Procurement of the starting acid and subsequent in-house synthesis may be economically favorable for multi-kilogram requirements compared to purchasing the finished aldehyde at small-scale pricing. Quality control should verify melting point (52-58°C) and absence of the isomeric 3-bromo-4-chlorobenzaldehyde by HPLC to ensure material identity and purity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-3-chlorobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.